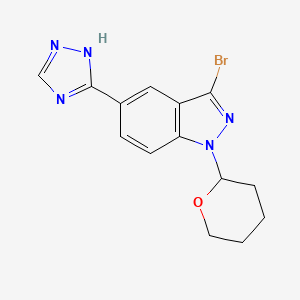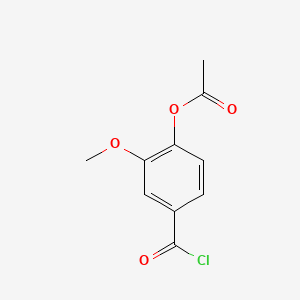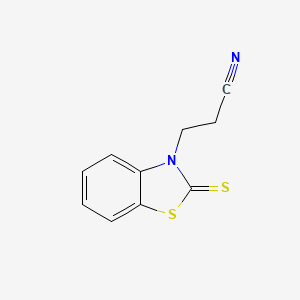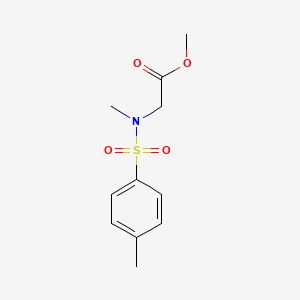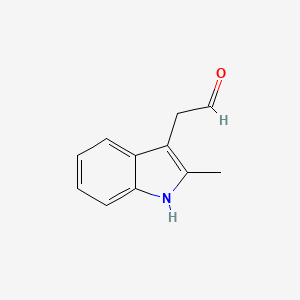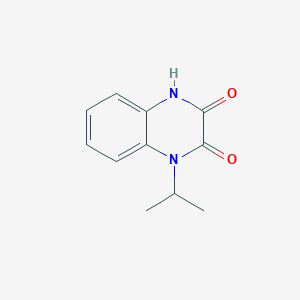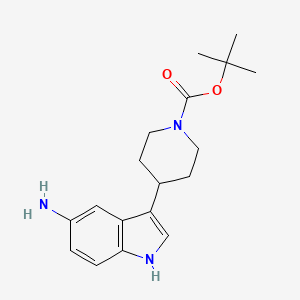![molecular formula C15H20BrClN2O B8787799 2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1) CAS No. 832710-56-2](/img/structure/B8787799.png)
2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1)” is a derivative of 2,8-Diazaspiro[4.5]decan-1-one . It has been identified as a potent and selective dual TYK2/JAK1 inhibitor, which could be used for the treatment of inflammatory bowel disease .
Synthesis Analysis
The synthesis of this compound involves the introduction of spirocyclic scaffolds based on the reported selective TYK2 inhibitor 14l . This systematic exploration of the structure-activity relationship led to the discovery of the superior derivative compound .Molecular Structure Analysis
The molecular structure of this compound is based on the 2,8-Diazaspiro[4.5]decan-1-one scaffold . Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .Chemical Reactions Analysis
The compound exhibits excellent potency on TYK2/JAK1 kinases with IC50 values of 6 and 37 nM, respectively, and exhibited more than 23-fold selectivity for JAK2 .Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
CAS-Nummer |
832710-56-2 |
|---|---|
Produktname |
2,8-Diazaspiro[4.5]decan-1-one, 2-[(4-bromophenyl)methyl]-, (Hydrochloride) (1:1) |
Molekularformel |
C15H20BrClN2O |
Molekulargewicht |
359.69 g/mol |
IUPAC-Name |
2-[(4-bromophenyl)methyl]-2,8-diazaspiro[4.5]decan-1-one;hydrochloride |
InChI |
InChI=1S/C15H19BrN2O.ClH/c16-13-3-1-12(2-4-13)11-18-10-7-15(14(18)19)5-8-17-9-6-15;/h1-4,17H,5-11H2;1H |
InChI-Schlüssel |
SVMKXVQXVILXCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCN(C2=O)CC3=CC=C(C=C3)Br.Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10-(hydroxymethyl)-13-methyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B8787720.png)
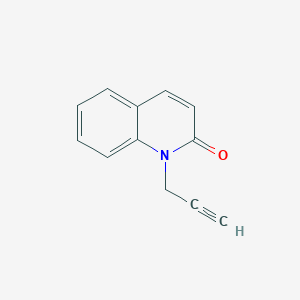
![3-cyclobutyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8787727.png)


